Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate
Overview
Description
“Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” is a chemical compound with the molecular formula C10H11NO3 . It is also known by other names such as “methyl 3,4-dihydro-2H-benzo [b] [1,4]oxazine-7-carboxylate” and "3,4-DIHYDRO-2H-BENZO [1,4]OXAZINE-7-CARBOXYLIC ACID METHYL ESTER" .
Molecular Structure Analysis
The molecular weight of “Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” is 193.20 g/mol . The InChI representation of the molecule isInChI=1S/C10H11NO3/c1-13-10 (12)7-2-3-8-9 (6-7)14-5-4-11-8/h2-3,6,11H,4-5H2,1H3
. The canonical SMILES representation is COC (=O)C1=CC2=C (C=C1)NCCO2
. Physical And Chemical Properties Analysis
“Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate” has a molecular weight of 193.20 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . The compound has 1 hydrogen bond donor and 4 hydrogen bond acceptors . It also has 2 rotatable bonds . The exact mass and monoisotopic mass of the compound are 193.07389321 g/mol .Scientific Research Applications
Peptidomimetic Building Blocks
Methyl 3,4-dihydro-2H-1,4-benzoxazine derivatives are used as peptidomimetic building blocks in chemical synthesis. They are valuable for the creation of enantiomerically and diastereomerically pure carboxamides, which play a significant role in developing peptide-like structures (Hrast, Mrcina, & Kikelj, 1999).
Stereoselective Synthesis
These compounds are central to stereoselective synthesis processes, which are crucial in the pharmaceutical industry for creating specific enantiomers of drug molecules. The ability to control the stereochemistry of these benzoxazine derivatives has significant implications for developing new pharmaceutical compounds (Breznik, Mrcina, & Kikelj, 1998).
New Synthesis Methods
Innovative methods have been developed to synthesize various 3,4-dihydro-2H-benzo[1,4]oxazines, demonstrating the versatility and utility of these compounds in creating diverse molecular structures. This includes derivatives of methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate (詹淑婷, 2012).
Lipase-Catalyzed Resolution
Methyl 3,4-dihydro-2H-1,4-benzoxazine derivatives are also used in lipase-catalyzed resolution studies. Such studies are important for understanding how enzymes can be used to create enantiomerically pure compounds, a process critical in drug synthesis (Prasad et al., 2006).
Antimicrobial and Antioxidant Research
Some derivatives of this compound have been studied for their antimicrobial and antioxidant properties, showing the potential of these molecules in medicinal chemistry (Sonia et al., 2013).
Selective Alkylation
Selective N-alkylation studies of these compounds are important in organic synthesis, illustrating their versatility in creating a range of chemically altered derivatives (Rutar & Kikelj, 1998).
properties
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-10(12)7-2-3-8-9(6-7)14-5-4-11-8/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHAIQLAFSPRIGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NCCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90596907 | |
Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
CAS RN |
142166-01-6 | |
Record name | Methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90596907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | methyl 3,4-dihydro-2H-1,4-benzoxazine-7-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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